

Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes

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Compound of Interest

Compound Name: 5-Bromoindole

Cat. No.: B119039

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The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl halides and sp -hybridized carbons of terminal alkynes.[1][2] This methodology is of particular importance in medicinal chemistry for the synthesis of 5-alkynylindoles, which are key intermediates in the development of various therapeutic agents. The indole scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the C5 position with an alkyne moiety opens up avenues for further molecular elaboration and the synthesis of novel drug candidates. [1]

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The mild reaction conditions and tolerance for a wide range of functional groups make the Sonogashira coupling an indispensable method in modern drug discovery.[4] 5-Alkynylindoles serve as versatile building blocks for the synthesis of compounds targeting a range of diseases, including cancer and gout, by acting as inhibitors of enzymes like tubulin and xanthine oxidase.[5][6]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of **5-bromoindole** with various terminal alkynes.

Entry	Terminal Alkyne	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N	DMF	80	4-6	93[1]
2	Propargyl alcohol	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N	THF	RT	12-24	~85[7]
3	Trimethylsilylacetylene	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ / CuI	Et_3N	THF	Reflux	N/A	High[8]
4	1-Hexyne	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N	THF	60-70	4-12	Good[4]
5	2-Methyl-3-butyne-2-ol	Nanosized MCM-41-Pd / CuI / PPh_3	Et_3N	Toluene	90	N/A	>95[9]
6	4-Ethynyltoluene	$\text{Pd}(\text{CF}_3\text{COO})_2$ / PPh_3 / CuI	Et_3N	DMF	100	3	~90[10]

Experimental Protocols

General Protocol for Sonogashira Coupling of 5-Bromoindole

This protocol provides a general procedure that can be adapted for various terminal alkynes.

Materials:

- **5-Bromoindole**
- Terminal alkyne (1.2 equivalents)

- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (3 mol%)
- Copper(I) iodide (CuI) (5 mol%)
- Triethylamine (Et_3N) (2.0 equivalents)
- Anhydrous and degassed solvent (e.g., DMF or THF)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add **5-bromoindole** (1.0 equivalent), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 equivalents), and CuI (0.05 equivalents).
- Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
- Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
- Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.
- Heat the reaction mixture to the desired temperature (refer to the table above) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylindole.

Specific Protocol 1: Synthesis of 5-(Phenylethynyl)-1H-indole

Procedure:

- In a flask, combine **5-bromoindole** (196 mg, 1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
- Evacuate and backfill the flask with argon three times.
- Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
- Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours.^[1]
- Follow the general work-up and purification procedure to yield 5-(phenylethynyl)-1H-indole.

Specific Protocol 2: Synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-1H-indole

Procedure:

- To a dry flask under an inert atmosphere, add **5-bromoindole** (196 mg, 1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
- Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol).
- Add propargyl alcohol (0.07 mL, 1.2 mmol) dropwise.
- Stir the reaction mixture at room temperature for 12-24 hours.^[7]
- Follow the general work-up and purification procedure to yield the desired product.

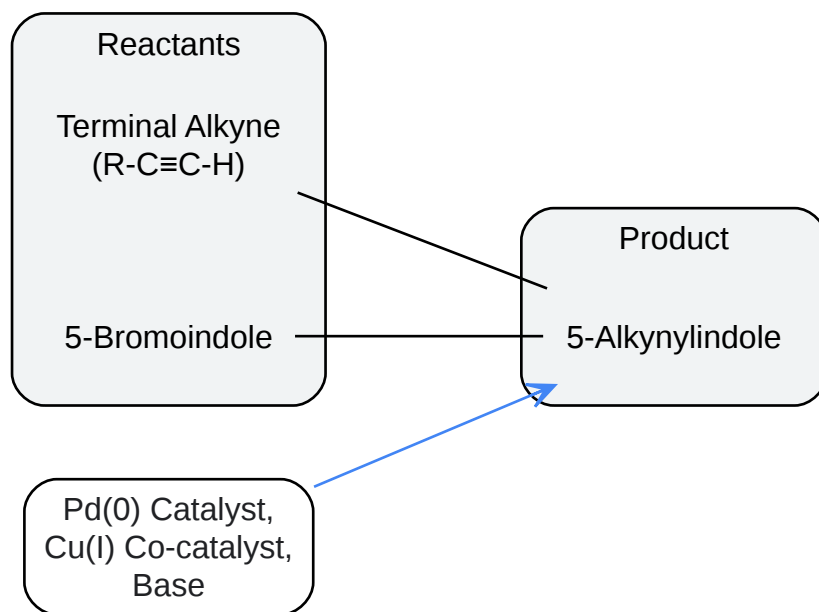
Specific Protocol 3: Synthesis of 5-((Trimethylsilyl)ethynyl)-1H-indole

Procedure:

- Combine **5-bromoindole** (196 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol) in a flask under an inert atmosphere.
- Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol).
- Add trimethylsilylacetylene (0.17 mL, 1.2 mmol) dropwise.
- Heat the reaction mixture to reflux and monitor by TLC.[8]
- Follow the general work-up and purification procedure. The trimethylsilyl group can be subsequently removed using standard conditions (e.g., K₂CO₃ in methanol) to yield 5-ethynylindole.

Visualizations

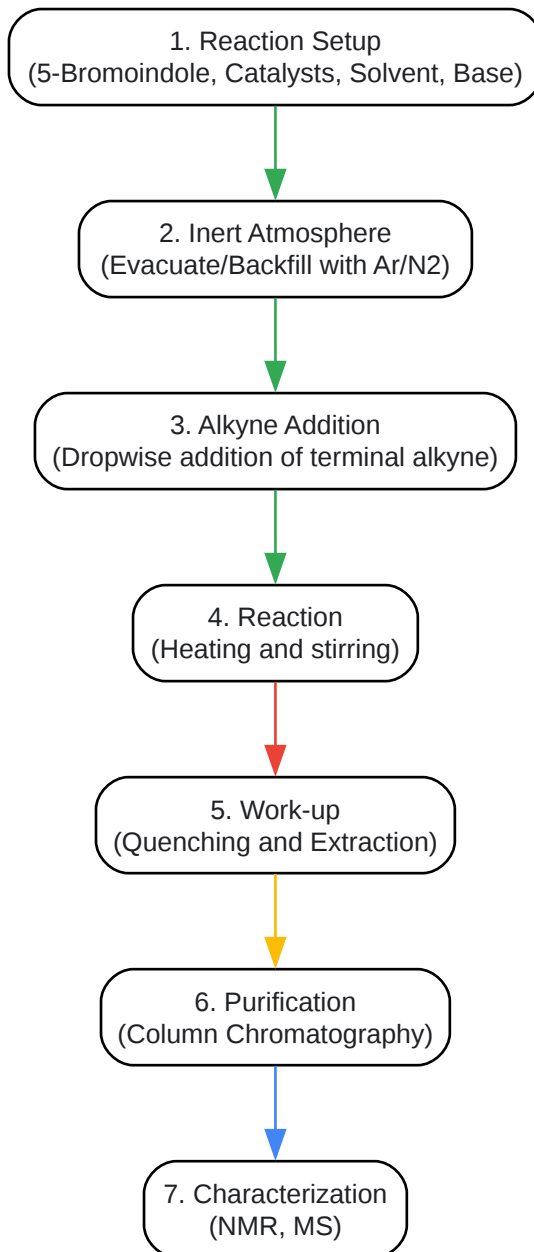
General Scheme for Sonogashira Coupling of 5-Bromoindole



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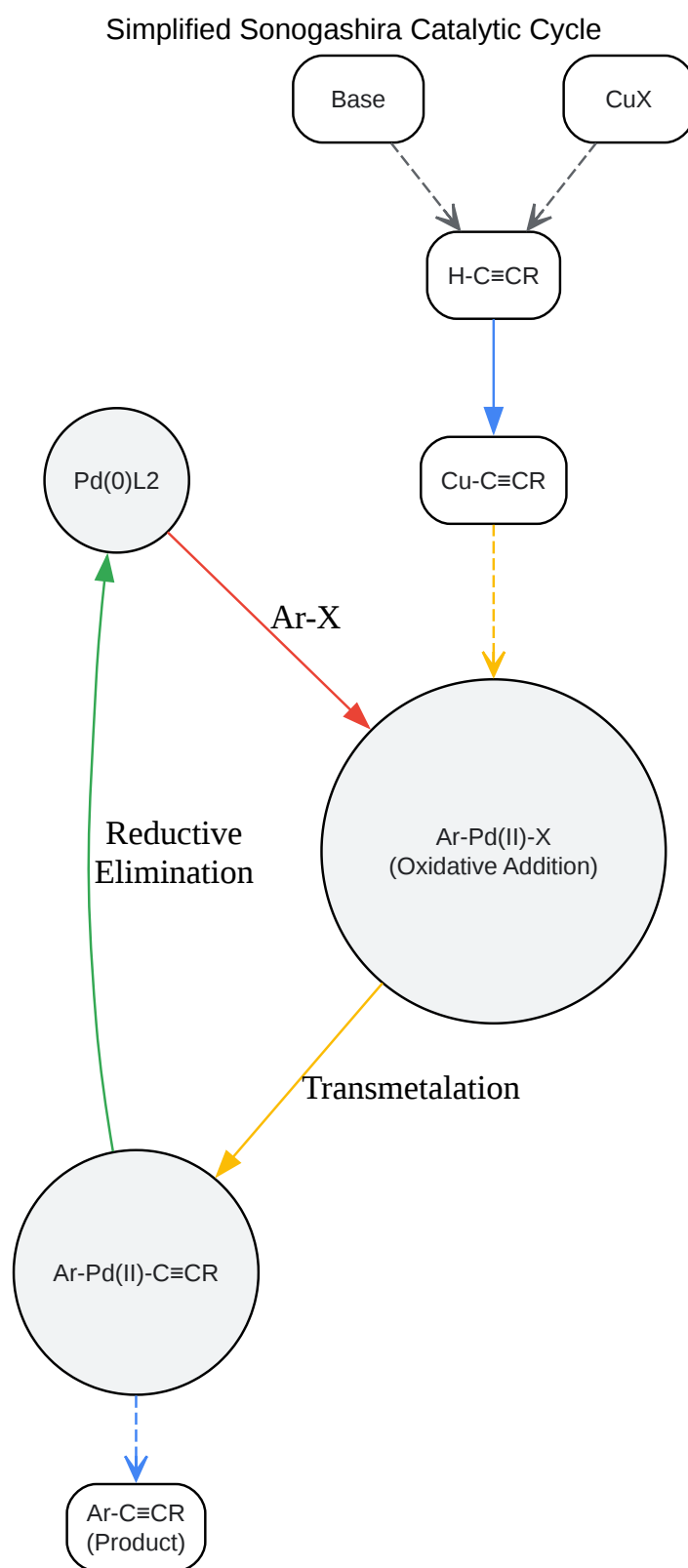
Caption: General reaction scheme for the Sonogashira coupling.

Experimental Workflow for Sonogashira Coupling



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Caption: Step-by-step experimental workflow diagram.



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Caption: Simplified catalytic cycle of the Sonogashira reaction.

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